molecular formula C11H8Br2O B11832083 3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel-

3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel-

Cat. No.: B11832083
M. Wt: 315.99 g/mol
InChI Key: XMRSECBNWCYXBL-GMSGAONNSA-N
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Description

3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- is a complex organic compound characterized by its unique structure, which includes a cyclopenta[b]benzofuran core with two bromine atoms at the 5 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- typically involves a multi-step process. One common method is the oxidative phenol-enamine formal [3 + 2] cycloaddition, which is catalyzed by hemin and t-butyl hydroperoxide (t-BuOOH). This environmentally benign method offers excellent atom- and step-economy, making it a sustainable choice for synthesizing cyclopenta[b]benzofuran scaffolds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable synthesis are likely to be applied. This includes the use of catalytic processes and minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the bromine atoms or other functional groups.

    Substitution: The bromine atoms at the 5 and 7 positions can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine positions.

Scientific Research Applications

3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- has several scientific research applications:

Mechanism of Action

The mechanism by which 3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cell signaling and function. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- is unique due to its specific bromine substitutions and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H8Br2O

Molecular Weight

315.99 g/mol

IUPAC Name

(3aR,8bR)-5,7-dibromo-3a,8b-dihydro-3H-cyclopenta[b][1]benzofuran

InChI

InChI=1S/C11H8Br2O/c12-6-4-8-7-2-1-3-10(7)14-11(8)9(13)5-6/h1-2,4-5,7,10H,3H2/t7-,10-/m1/s1

InChI Key

XMRSECBNWCYXBL-GMSGAONNSA-N

Isomeric SMILES

C1C=C[C@H]2[C@@H]1OC3=C2C=C(C=C3Br)Br

Canonical SMILES

C1C=CC2C1OC3=C2C=C(C=C3Br)Br

Origin of Product

United States

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